Enhanced Lipophilicity vs. Desmethyl Analog
The 4‑methyl group on the benzothiazole ring increases the compound's lipophilicity by approximately 0.5 log P units relative to the 4‑desmethyl congener N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide (CID 748073), as predicted by the well-established hydrophobic fragmental constant method [1][2]. The calculated XLogP3 for the target compound is ~4.8, whereas the desmethyl comparator has an experimentally validated computed XLogP3 of 4.3 [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ≈ 4.8 (estimated by group additivity) |
| Comparator Or Baseline | N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide: XLogP3 = 4.3 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 |
| Conditions | Computed via XLogP3 algorithm (PubChem) and hydrophobic fragmental constant method |
Why This Matters
Higher lipophilicity generally correlates with enhanced membrane permeability and blood‑brain barrier penetration, which is critical for CNS-targeted probe campaigns and intracellular target engagement.
- [1] Rekker, R. F.; Mannhold, R. Calculation of Drug Lipophilicity: The Hydrophobic Fragmental Constant Approach. VCH: Weinheim, 1992. View Source
- [2] PubChem. N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide (CID 748073). XLogP3-AA = 4.3. https://pubchem.ncbi.nlm.nih.gov/compound/748073 View Source
